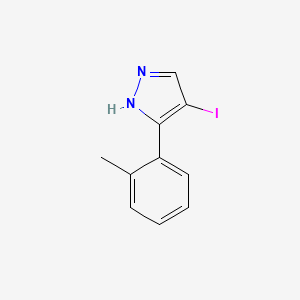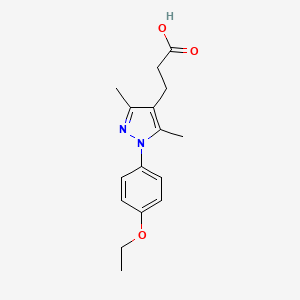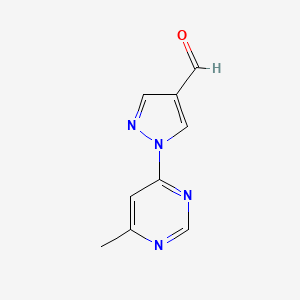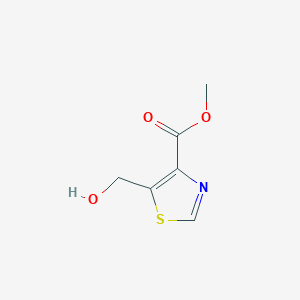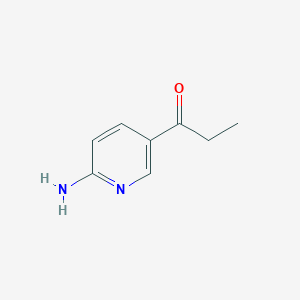
(2-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone is a compound that features a pyrrolidine ring, a methoxyphenyl group, and a phenylmethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone typically involves the reaction of pyrrolidine derivatives with methoxyphenyl and phenylmethanone precursors. One common method involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(2-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(2-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or activating their functions. The methoxyphenyl group may enhance the compound’s binding affinity to certain receptors, while the phenylmethanone moiety can contribute to its overall stability and reactivity.
類似化合物との比較
Similar Compounds
- (4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone
- 2-((4-(Hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol
Uniqueness
(2-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group can influence its solubility and reactivity, while the pyrrolidine ring provides a versatile scaffold for further modifications.
特性
分子式 |
C18H19NO2 |
|---|---|
分子量 |
281.3 g/mol |
IUPAC名 |
[2-(4-methoxyphenyl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H19NO2/c1-21-16-11-9-14(10-12-16)17-8-5-13-19(17)18(20)15-6-3-2-4-7-15/h2-4,6-7,9-12,17H,5,8,13H2,1H3 |
InChIキー |
YIVAKVALBDJQEK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2CCCN2C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



